N-butyl-4-chloro-3-nitroaniline
Description
4-Chloro-3-nitroaniline (CAS 635-22-3) is an aromatic amine derivative with a nitro group (-NO₂) at position 3 and a chloro (-Cl) substituent at position 4 of the benzene ring. It is a yellow crystalline solid with a molecular weight of 172.57 g/mol and a melting point of 99–101°C . This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and agrochemicals due to its electron-withdrawing substituents, which enhance its reactivity in electrophilic and nucleophilic substitution reactions . Its structure and substituent positions significantly influence its physicochemical properties, including solubility, stability, and crystal packing behavior.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-butyl-4-chloro-3-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-3-6-12-8-4-5-9(11)10(7-8)13(14)15/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
HHZFWZCXVRSMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-4-chloro-3-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of N-butyl-4-chloroaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-chloro-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: N-butyl-4-chloro-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-butyl-4-chloro-3-nitroaniline depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aniline ring. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Properties of Nitroaniline Derivatives
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 4-Chloro-3-nitroaniline | 635-22-3 | C₆H₅ClN₂O₂ | 172.57 | 99–101 | Cl (4), NO₂ (3) |
| 3-Nitroaniline | 99-09-2 | C₆H₆N₂O₂ | 138.12 | 114–116 | NO₂ (3) |
| DFNA | N/A | C₁₃H₇Cl₂FNO₂ | 314.13* | 138 (phase trans.) | Cl (2,6), F (4), NO₂ (3) |
| N-(Benzotriazolylmethyl)-4-Cl-3-NO₂-aniline | 329080-34-4 | C₁₃H₁₀ClN₅O₂ | 328.73 | N/A | Benzotriazolylmethyl (N) |
| 2-Methyl-4-nitroaniline | N/A | C₇H₈N₂O₂ | 152.15 | 131–133 | CH₃ (2), NO₂ (4) |
*Calculated based on molecular formula from .
Biological Activity
N-butyl-4-chloro-3-nitroaniline (C10H13ClN2O2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the existing literature on the compound's biological activity, including its antimicrobial properties, metabolic pathways, and implications for bioremediation.
Chemical Structure and Properties
This compound belongs to the class of nitroanilines, characterized by a nitro group (-NO2) and an aniline structure. The presence of the butyl group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of nitroaniline derivatives, including this compound.
- Synthesis and Testing : Research has shown that derivatives of 4-chloro-3-nitrophenylthiourea exhibit significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL, indicating potent activity against both standard and hospital strains of bacteria .
- Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of bacterial type II topoisomerases, crucial for bacterial DNA replication and repair . This mechanism is relevant for compounds with similar structural features to this compound.
Biodegradation and Environmental Impact
The environmental fate of this compound has been explored through studies focusing on its degradation by microbial species.
- Microbial Degradation : A notable study highlighted the ability of Pseudomonas sp. JHN to utilize 4-chloro-3-nitrophenol (a related compound) as a sole carbon source, leading to its degradation through a series of enzymatic reactions . This pathway involved the formation of 4-chlororesorcinol as a major metabolite, suggesting that similar microbial pathways may exist for this compound.
Case Studies
- Pseudomonas sp. JHN : This bacterium was isolated from contaminated environments and demonstrated effective degradation capabilities for related compounds. The study found that it could degrade 4C3NP with a release of chloride and nitrite ions, indicating a potential for bioremediation applications .
- Antimicrobial Testing : In vitro studies have shown that derivatives of nitroanilines can exhibit significant antibacterial effects against pathogens like Klebsiella pneumoniae, reinforcing the potential therapeutic applications of this compound .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
